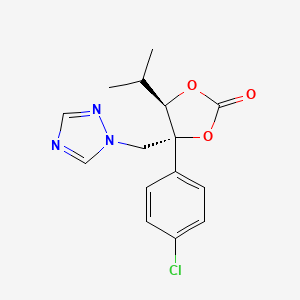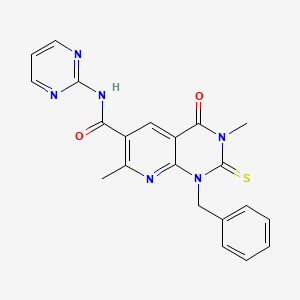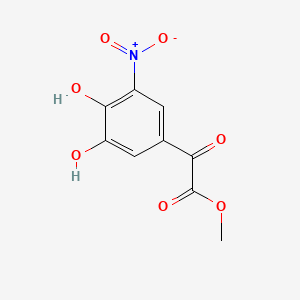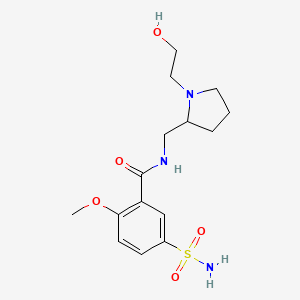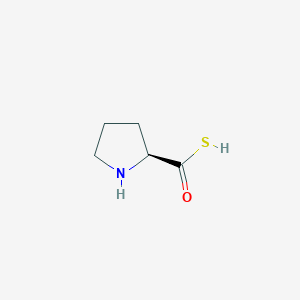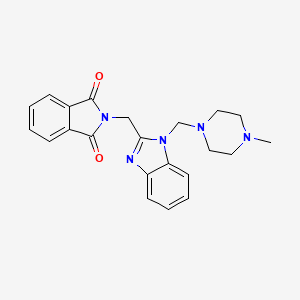
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines the isoindole and benzimidazole moieties, which are known for their biological and chemical significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acids under controlled conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole dione core but differ in their substituents, leading to variations in their properties and applications.
Benzimidazole derivatives: Compounds with the benzimidazole core, which are known for their diverse biological activities.
Piperazine derivatives: These compounds feature the piperazine moiety and are widely used in pharmaceuticals.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- stands out due to its unique combination of the isoindole, benzimidazole, and piperazine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
115398-76-0 |
|---|---|
分子式 |
C22H23N5O2 |
分子量 |
389.4 g/mol |
IUPAC 名称 |
2-[[1-[(4-methylpiperazin-1-yl)methyl]benzimidazol-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H23N5O2/c1-24-10-12-25(13-11-24)15-27-19-9-5-4-8-18(19)23-20(27)14-26-21(28)16-6-2-3-7-17(16)22(26)29/h2-9H,10-15H2,1H3 |
InChI 键 |
QZMCTDMLVGXEKK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CN2C3=CC=CC=C3N=C2CN4C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


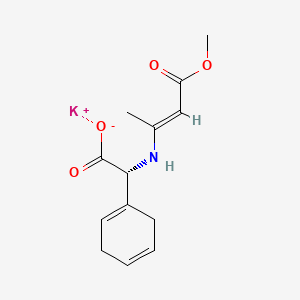
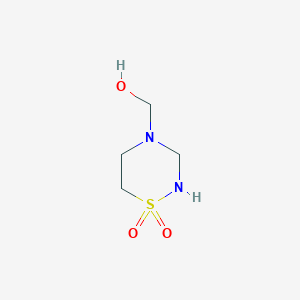
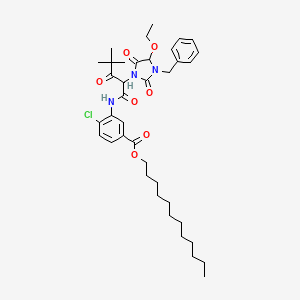
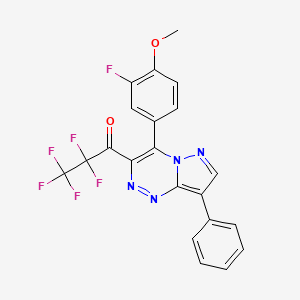
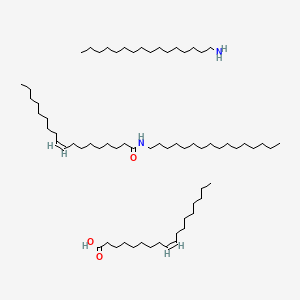
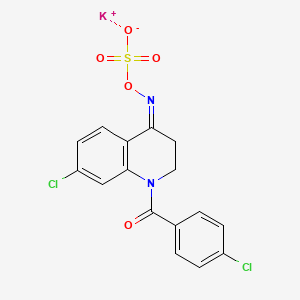
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)

